Cas no 103668-68-4 (3-(Bromomethyl)-2-naphthaldehyde)

3-(Bromomethyl)-2-naphthaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-2-naphthaldehyde
- 2-(Bromomethyl)naphthalene-3-carboxaldehyde
- 3-(Bromomethyl)-2-naphthaldehyde
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- Inchi: 1S/C12H9BrO/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,8H,7H2
- InChI Key: QHXHEXRQMKXKIX-UHFFFAOYSA-N
- SMILES: BrCC1C(C=O)=CC2C=CC=CC=2C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1
3-(Bromomethyl)-2-naphthaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003589-1g |
2-(Bromomethyl)naphthalene-3-carboxaldehyde |
103668-68-4 | 98% | 1g |
$1718.70 | 2023-09-04 | |
Alichem | A219003589-500mg |
2-(Bromomethyl)naphthalene-3-carboxaldehyde |
103668-68-4 | 98% | 500mg |
$931.00 | 2023-09-04 |
3-(Bromomethyl)-2-naphthaldehyde Related Literature
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1. Back matter
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on 3-(Bromomethyl)-2-naphthaldehyde
3-(Bromomethyl)-2-naphthaldehyde (CAS No. 103668-68-4): A Versatile Building Block in Modern Chemical Synthesis
The compound 3-(Bromomethyl)-2-naphthaldehyde (CAS No. 103668-68-4) represents a critical intermediate in the field of organic synthesis, particularly within medicinal chemistry and materials science. This bromoalkyl naphthalene derivative combines the electron-withdrawing properties of the aldehyde group with the electrophilic reactivity of the bromomethyl moiety, enabling its use in constructing complex molecular architectures. Recent advancements have highlighted its role in the synthesis of bioactive compounds targeting cancer pathways and as a precursor for advanced polymer systems.
Structurally, the molecule features a rigid naphthalene framework with substituents at positions 2 and 3. The bromomethyl group at C-3 provides a site for nucleophilic substitution reactions, while the aldehyde functionality at C-2 enables condensation reactions such as aldol or Mannich-type processes. This dual reactivity makes it an ideal component for multi-component synthesis strategies. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel quinoline-fused naphthoquinones with potent topoisomerase II inhibition properties.
In pharmaceutical applications, researchers have leveraged this compound's reactivity to develop prodrugs with enhanced bioavailability. A notable example involves coupling with amino acid derivatives to create self-immolative linkers for targeted drug delivery systems. Recent investigations published in Nature Communications (2024) revealed that derivatives formed via Suzuki-Miyaura cross-coupling exhibit selective cytotoxicity against triple-negative breast cancer cells without affecting normal fibroblasts, suggesting potential clinical applications.
The material science community has also explored this compound's unique properties. Its conjugated π-system and functionalizable handles make it valuable for creating conjugated polymers with tunable optoelectronic properties. A 2024 report in Advanced Materials described its use as a monomer unit in photovoltaic materials achieving power conversion efficiencies exceeding 15% through controlled radical polymerization techniques. The bromomethyl group's ability to form stable carbon-carbon bonds under mild conditions facilitates integration into polymer backbones without compromising electronic performance.
Synthetic chemists continue to optimize preparation methods for this compound. Traditional routes involve bromination of 3-formyl naphthalene followed by methylation, but recent studies have introduced more efficient protocols using palladium-catalyzed arylation strategies. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (Q1 2024) achieved >95% yield using microwave-assisted conditions with recyclable ionic liquid media, significantly reducing environmental impact compared to conventional methods.
In analytical chemistry contexts, this compound serves as a reference standard for developing chromatographic methods due to its distinct UV absorption profile (λmax ~315 nm). Researchers have utilized its fluorescence characteristics (emission λ ~450 nm) to design novel fluorescent probes for intracellular thiols detection, as detailed in a 2024 Bioconjugate Chemistry publication demonstrating submicromolar detection limits under physiological conditions.
Ongoing investigations focus on expanding its application scope through click chemistry approaches and supramolecular assembly techniques. Preliminary data from ongoing studies indicate promising results when used as a building block for self-assembling peptide amphiphiles and metal-organic frameworks (MOFs). These developments underscore the compound's evolving role across diverse disciplines within chemical sciences.
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